3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. Another method involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods include the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes using oxidizing agents.
Reduction: Reduction of the isoxazole ring to form amines.
Substitution: Nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Triethylamine and N-hydroximidoyl chlorides in the presence of aldehydes.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of amines.
Substitution: Formation of 3,4,5-trisubstituted isoxazoles.
Scientific Research Applications
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an anticancer, antibacterial, and antiviral agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and drug delivery systems
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. It acts by binding to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxyphenyl)isoxazol-5-amine
- 3-Aminoisoxazole
- 5-Phenylisoxazole-3-carboxylate
Uniqueness
3-(3-Ethoxyphenyl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-4-8(6-9)10-7-11(12)15-13-10/h3-7H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGXRYATVNGBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.